Cas no 18672-02-1 (2-Amino-6-chloroquinoline)
2-Amino-6-chloroquinoline Chemical and Physical Properties
Names and Identifiers
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- 6-Chloroquinolin-2-amine
- 2-Amino-6-chloroquinoline
- 2-Quinolinamine,6-chloro-
- 6-CHLORO-2-QUINAZOLINAMINE
- 6-Chloro-2-quinolinamine
- 6-chloro-quinolin-2-ylamine
- 6-CHLORO-2-QUINOLINEAMINE
- QXGSBXTUXCTJII-UHFFFAOYSA-N
- BDBM50154589
- AB43744
- SY031686
- AKOS013465535
- N12853
- CS-0313665
- 18672-02-1
- SCHEMBL2130719
- A4132
- CHEMBL189514
- AC-14798
- CS-11856
- MFCD08235108
- DTXSID80555326
- FT-0682320
- AMY36628
-
- MDL: MFCD08235108
- Inchi: 1S/C9H7ClN2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,(H2,11,12)
- InChI Key: QXGSBXTUXCTJII-UHFFFAOYSA-N
- SMILES: ClC1C=CC2C(C=1)=CC=C(N)N=2
Computed Properties
- Exact Mass: 178.03000
- Monoisotopic Mass: 178.0297759g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 38.9
Experimental Properties
- Density: 1.363
- Boiling Point: 340.5 ℃ at 760 mmHg
- Flash Point: 159.7°C
- PSA: 38.91000
- LogP: 3.05160
2-Amino-6-chloroquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Amino-6-chloroquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853592-1g |
2-Amino-6-chloroquinoline |
18672-02-1 | 95% | 1g |
¥2,699.10 | 2022-01-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A56610-1g |
6-chloroquinolin-2-amine |
18672-02-1 | 95% | 1g |
¥4839.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A56610-250mg |
6-chloroquinolin-2-amine |
18672-02-1 | 95% | 250mg |
¥1939.0 | 2023-09-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853592-250mg |
2-Amino-6-chloroquinoline |
18672-02-1 | 95% | 250mg |
¥1,079.10 | 2022-01-10 | |
| Alichem | A189003940-1g |
6-Chloroquinolin-2-amine |
18672-02-1 | 95% | 1g |
$409.20 | 2023-09-02 | |
| TRC | A620430-10mg |
2-Amino-6-chloroquinoline |
18672-02-1 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A620430-50mg |
2-Amino-6-chloroquinoline |
18672-02-1 | 50mg |
$ 135.00 | 2022-06-07 | ||
| TRC | A620430-100mg |
2-Amino-6-chloroquinoline |
18672-02-1 | 100mg |
$ 210.00 | 2022-06-07 | ||
| Chemenu | CM127917-1g |
6-chloroquinolin-2-amine |
18672-02-1 | 95% | 1g |
$351 | 2021-08-05 | |
| Apollo Scientific | OR471112-250mg |
2-Amino-6-chloroquinoline |
18672-02-1 | 250mg |
£210.00 | 2023-09-02 |
2-Amino-6-chloroquinoline Suppliers
2-Amino-6-chloroquinoline Related Literature
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Takashi Tomioka,Yusuke Takahashi,Toshihide Maejima Org. Biomol. Chem. 2012 10 5113
Additional information on 2-Amino-6-chloroquinoline
Recent Advances in the Study of 2-Amino-6-chloroquinoline (CAS: 18672-02-1) and Its Applications in Chemical Biology and Medicine
2-Amino-6-chloroquinoline (CAS: 18672-02-1) is a quinoline derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and medicinal chemistry. This compound serves as a crucial building block for the synthesis of various pharmacologically active molecules, particularly in the development of antimalarial, anticancer, and antimicrobial agents. Recent studies have further elucidated its mechanism of action and potential therapeutic benefits, making it a focal point in drug discovery and development.
One of the most notable advancements in the study of 2-Amino-6-chloroquinoline is its role in the synthesis of novel antimalarial compounds. Researchers have demonstrated that modifications to the quinoline core can enhance its efficacy against Plasmodium falciparum, the parasite responsible for malaria. A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit heme detoxification pathways in the parasite, leading to its death. This finding opens new avenues for the development of next-generation antimalarial drugs with improved resistance profiles.
In addition to its antimalarial properties, 2-Amino-6-chloroquinoline has shown promise in oncology. Recent preclinical studies have revealed its potential as a scaffold for designing kinase inhibitors, particularly those targeting aberrant signaling pathways in cancer cells. For instance, a research team at the University of Cambridge reported in 2024 that derivatives of this compound exhibited potent inhibitory activity against BRAF V600E, a mutation commonly found in melanoma. These findings underscore the compound's versatility and its potential to address unmet medical needs in cancer therapy.
The antimicrobial applications of 2-Amino-6-chloroquinoline have also been explored in recent years. A study published in Antimicrobial Agents and Chemotherapy in 2023 demonstrated that this compound and its derivatives exhibit broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and inhibit essential enzymatic processes.
From a chemical biology perspective, 2-Amino-6-chloroquinoline has been utilized as a probe to study protein-ligand interactions and enzyme mechanisms. Its fluorescent properties make it an attractive tool for imaging and tracking biological processes in real-time. A 2024 study in Nature Chemical Biology employed this compound to investigate the dynamics of quinone-dependent oxidoreductases, shedding light on their catalytic mechanisms and potential regulatory roles in cellular metabolism.
Despite these promising developments, challenges remain in the clinical translation of 2-Amino-6-chloroquinoline-based therapeutics. Issues such as bioavailability, toxicity, and drug resistance need to be addressed through further structural optimization and formulation strategies. Ongoing research is focused on developing prodrug approaches and nanoparticle-based delivery systems to overcome these limitations and enhance the compound's therapeutic index.
In conclusion, 2-Amino-6-chloroquinoline (CAS: 18672-02-1) continues to be a molecule of great interest in chemical biology and medicinal chemistry. Its diverse pharmacological activities and synthetic versatility make it a valuable scaffold for drug discovery. As research progresses, this compound is expected to play an increasingly important role in addressing global health challenges, particularly in the areas of infectious diseases and oncology.
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